6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine
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Overview
Description
6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine is a chemical compound with the molecular formula C9H9F3N2 It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process generally involves the coupling of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-3-pyridinamine: Similar in structure but lacks the cyclopropyl group.
3-Aminopyridine: Lacks both the trifluoromethyl and cyclopropyl groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyridine ring.
Uniqueness
6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine is unique due to the combination of the trifluoromethyl group, cyclopropyl ring, and pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H9F3N2 |
---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-amine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8(3-4-8)7-2-1-6(13)5-14-7/h1-2,5H,3-4,13H2 |
InChI Key |
QVLYGZAWTYEXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
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